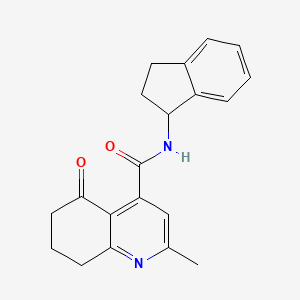![molecular formula C14H25N3O5 B7434520 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434520.png)
3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid, also known as DDAO-HPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a fluorescent probe that is used for the detection of reactive oxygen species (ROS) and other oxidants in biological systems.
Mecanismo De Acción
3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid works by reacting with ROS and other oxidants in biological systems. When 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid reacts with ROS, it undergoes a chemical reaction that results in the formation of a fluorescent compound. This fluorescent compound can be detected using a fluorescence microscope or other fluorescence detection methods.
Biochemical and Physiological Effects
3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid has been shown to have a minimal effect on cellular metabolism and viability. This compound has been used in various cell types, including human fibroblasts, endothelial cells, and macrophages, without any adverse effects. 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid has also been shown to be a highly sensitive and specific probe for the detection of ROS and other oxidants in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid is its high sensitivity and specificity for the detection of ROS and other oxidants in biological systems. This compound can be used in a wide range of cell types and tissues, making it a versatile tool for scientific research. However, there are also some limitations to the use of 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid. One of the main limitations is its potential to interfere with cellular metabolism and viability at high concentrations. Additionally, 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid may not be suitable for use in certain experimental conditions, such as in vivo studies.
Direcciones Futuras
There are several future directions for the use of 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid in scientific research. One potential direction is the development of new fluorescent probes that are more sensitive and specific for the detection of ROS and other oxidants in biological systems. Another potential direction is the use of 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid in the study of oxidative stress and inflammation in various disease states, such as cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid may be useful in the development of new antioxidant therapies for the treatment of these diseases.
Métodos De Síntesis
The synthesis of 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid involves the reaction between 6-aminohexanoic acid and N,N-dimethylglycine methyl ester. This reaction results in the formation of N,N-dimethylhexanediamide. The next step involves the reaction between N,N-dimethylhexanediamide and 3-(tert-butoxycarbonyl)propionic anhydride, which results in the formation of N,N-dimethylhexanediamide-3-tert-butoxycarbonylpropionate. The final step involves the deprotection of the tert-butoxycarbonyl group, which results in the formation of 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid.
Aplicaciones Científicas De Investigación
3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid is used as a fluorescent probe for the detection of ROS and other oxidants in biological systems. This compound has been used in various scientific research applications, including the study of oxidative stress, inflammation, and aging. 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid has also been used to study the effects of antioxidants and other compounds on ROS production in cells.
Propiedades
IUPAC Name |
3-[6-[[3-(dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O5/c1-17(2)13(20)10-12(19)15-8-5-3-4-6-11(18)16-9-7-14(21)22/h3-10H2,1-2H3,(H,15,19)(H,16,18)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDUZXNNHYGUIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(=O)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide](/img/structure/B7434439.png)
![Methyl 4-[(1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7434451.png)
![[(3aS,6aR)-2-(3-fluoropyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7434456.png)
![1-[4-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methylamino]-3-nitrophenyl]propan-1-one;dihydrochloride](/img/structure/B7434465.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-methyl-5-oxo-7,8-dihydro-6H-quinoline-4-carboxamide](/img/structure/B7434470.png)
![N-[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434478.png)
![3-(4-methyl-1H-benzimidazol-2-yl)-N-[(2R)-4-methyl-1-methylsulfonylpentan-2-yl]propanamide](/img/structure/B7434503.png)
![N-(3-hydroxy-1,1-dimethyl-2,3-dihydroinden-5-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide](/img/structure/B7434511.png)
![N-[(4-fluorophenyl)methoxy]-1-hydroxycyclopropane-1-carboxamide](/img/structure/B7434515.png)
![4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7434529.png)
![Methyl 2-hydroxy-2-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]acetate](/img/structure/B7434531.png)
![5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7434533.png)
![1-[4-(difluoromethoxy)phenyl]-3-[[(2R,3R)-2-prop-1-en-2-yloxane-3-carbonyl]amino]urea](/img/structure/B7434535.png)